molecular formula C9H16ClNO4 B2601840 Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride CAS No. 2490418-71-6

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride

Cat. No.: B2601840
CAS No.: 2490418-71-6
M. Wt: 237.68
InChI Key: LZMZTEXAPKIXOB-UHFFFAOYSA-N
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Description

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen atoms within its ring system, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of appropriate diols and amines under controlled conditions to form the spirocyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spiro ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4.ClH/c1-12-8(11)7-4-13-6-9(14-7)2-3-10-5-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMZTEXAPKIXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC2(O1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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